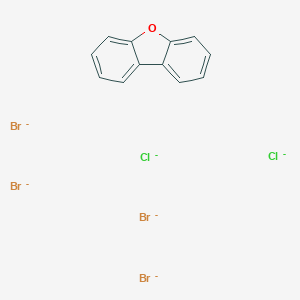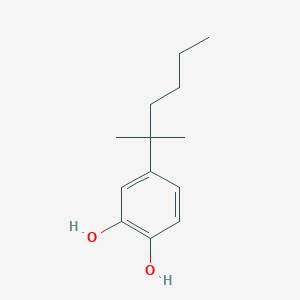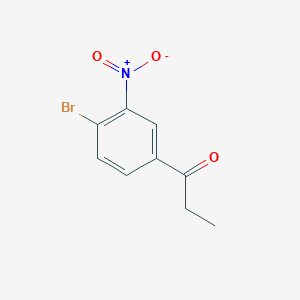
1-(4-Bromo-3-nitrophenyl)propan-1-one
Übersicht
Beschreibung
1-(4-Bromo-3-nitrophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
It is utilized for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and to establish its absolute configuration (Drewes et al., 1992).
This compound exhibits anti-inflammatory and gastroprotective properties at the employed doses (Okunrobo et al., 2006).
It features weak intermolecular C-HO interactions and π-π interactions, contributing to crystal stability (Jasinski et al., 2010).
The compound has potential biological activity, as indicated in various studies (Mahmoud, 2014).
Derivatives like 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides show promise in medicinal chemistry (Stenlake et al., 1989).
A chiral method described in related research can be used for enantiomeric resolution of stereomers of related compounds in unknown matrices (Ali et al., 2016).
Bromination of related compounds like 1-(4-nitrophenyl)-2-formylpyrrole can yield bromo and dibromo derivatives, indicating a similar potential for 1-(4-Bromo-3-nitrophenyl)propan-1-one (Baum et al., 1982).
It serves as a starting material for the synthesis of compounds like cryptolepine and cryptotackieine (Ho & Jou, 2002).
Its derivatives have been synthesized with high yields using starting materials such as Bisphenol A (Yun-chu, 2004).
Acid-catalyzed hydrolysis of α-arabinofuranosides can lead to the formation of related compounds, indicating its potential in biochemical transformations (Bennet et al., 1985).
The compound is involved in the synthesis of N-(3-[18F]fluoropropyl)-2α-carbomethoxy-3α-(4-iodophenyl)nortropane, indicating its use in radiochemical syntheses (Klok et al., 2006).
It is also used in the Wohl-Ziegler reaction for synthesizing derivatives like 1-(o-amino-p-nitrophenyl)-1,3-propanediol, showcasing its versatility in organic synthesis (Owen, 1959).
Novel organic materials derived from this compound show potential in LED and solar cell fabrication due to their high optical transmittance and thermal stability (Davanagere & Jayarama, 2019).
Chalcone derivatives from this compound have been found to have good optoelectronic properties, useful in various semiconductor devices (Shkir et al., 2019).
It's involved in the selective α-monobromination of alkylaryl ketones, indicating its role in chemical synthesis (Ying, 2011).
In physical chemistry, it aids in understanding the solid-liquid phase equilibrium and ternary phase diagrams in different solvents (Li et al., 2019).
The compound serves as a corrosion inhibitor for mild steel in acidic solutions, showing its application in material science (Hamani et al., 2017).
Its derivatives are studied for their electronic and optical properties, showing diverse functionalizations and energy gaps, relevant in materials science and electronics (Khalid et al., 2020).
The compound contributes to the stability of synthesized compounds through hydrogen bonding interactions (Nadaf et al., 2019).
Chalcone derivatives like FNPO, AFPO, and FHPO derived from this compound show bathochromic shifts in different solvents, indicating their photophysical properties (Kumari et al., 2017).
Wirkmechanismus
Target of Action
It’s known that the compound undergoes anionotropic rearrangements , suggesting that it may interact with specific enzymes or receptors that facilitate these rearrangements.
Mode of Action
The compound undergoes kinetically controlled reactions with fluorosulfonic acid, leading to the formation of cyclic ions . This interaction results in the formation of 3-bromomethyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, 4-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, and 5-bromo-1-oxo-1,3,4,5-tetrahydro-2,1-benzoxazepin-1-ium fluorosulfonates .
Biochemical Pathways
The compound’s ability to undergo anionotropic rearrangements suggests that it may influence pathways involving the formation and rearrangement of cyclic ions .
Pharmacokinetics
The compound’s molecular weight of 25807 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s ability to form cyclic ions suggests that it may induce structural changes at the molecular level .
Action Environment
The action of 1-(4-Bromo-3-nitrophenyl)propan-1-one can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound’s reactions with fluorosulfonic acid are kinetically controlled and occur at 0–10°C . Additionally, the compound’s stability may be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
1-(4-Bromo-3-nitrophenyl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to cause skin irritation, serious eye irritation, and respiratory irritation . It is not identified as a PBT/vPvB substance . The interactions of this compound with biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is essential for understanding its role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level by interacting with specific enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are observed in these studies. The compound’s dosage effects are essential for determining its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for its application in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are essential for understanding its effects on cellular function .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for its application in biochemical research .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-nitrophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZELZSUMAATQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391815 | |
| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101860-83-7 | |
| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
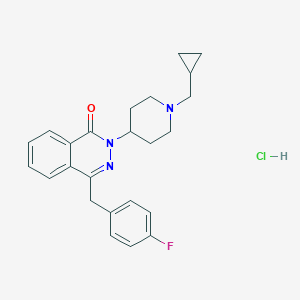


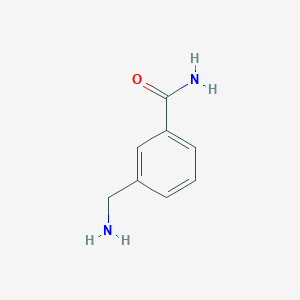
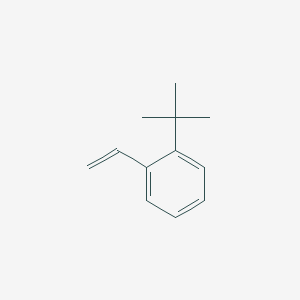
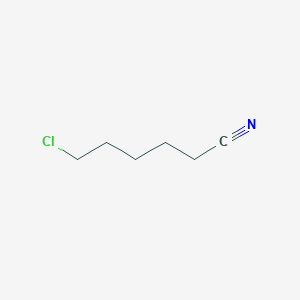
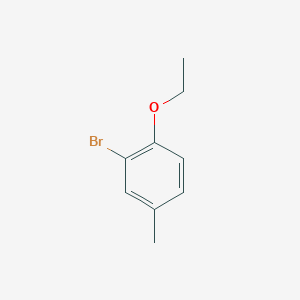
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)

![[D-Phe12,Leu14]-Bombesin](/img/structure/B10965.png)
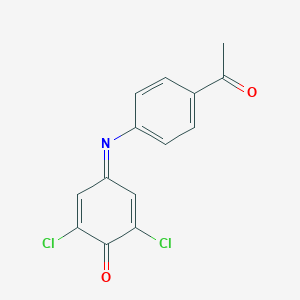
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
